

Application Notes: Development of a Cyclo(Pro-Thr) Competitive ELISA Kit

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Compound of Interest

Compound Name: Cyclo(Pro-Thr)

Cat. No.: B1631304

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Introduction

Cyclo(Pro-Thr), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, represents a class of biologically significant molecules.[1][2][3][4] DKPs are the smallest class of cyclic peptides and are synthesized by a wide array of organisms, including bacteria, fungi, and mammals.[1][5] These compounds are noted for their structural rigidity and stability against proteolysis, making them promising candidates for therapeutic development.[2] Research has highlighted the diverse biological activities of DKPs, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][5][6]

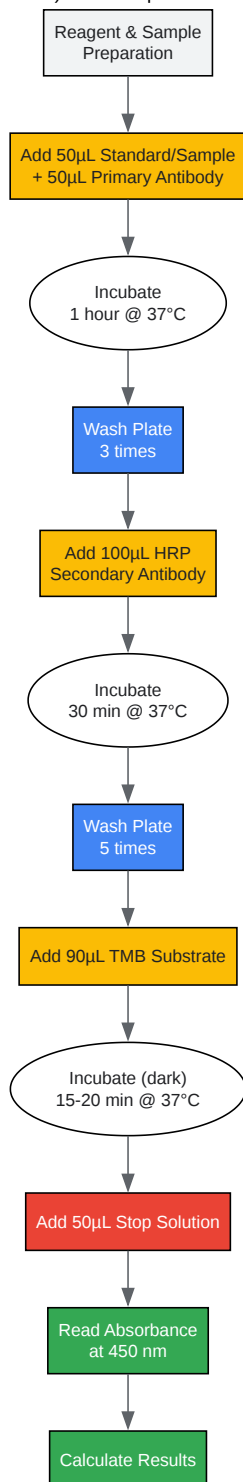
The quantitative determination of **Cyclo(Pro-Thr)** in biological samples is crucial for research in pharmacology, drug discovery, and microbiology. This competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a sensitive and specific method for the quantitative measurement of **Cyclo(Pro-Thr)** in various sample types, such as serum, plasma, and cell culture supernatants.

Principle of the Assay

This kit is based on the principle of a competitive ELISA.[7][8] The assay is designed for the quantitative detection of small molecules like **Cyclo(Pro-Thr)**. [8][9] A known amount of **Cyclo(Pro-Thr)** is pre-coated onto the wells of a 96-well microplate. During the assay, the sample or standard containing unknown amounts of **Cyclo(Pro-Thr)** is added to the wells along with a fixed amount of a specific primary antibody.

The **Cyclo(Pro-Thr)** in the sample competes with the **Cyclo(Pro-Thr)** coated on the plate for the binding sites of the primary antibody.^[8]^[10] After an incubation period, the unbound components are washed away. A Horseradish Peroxidase (HRP)-conjugated secondary antibody, which binds to the primary antibody, is then added. Following another wash step, a TMB substrate solution is added. The resulting color development is catalyzed by the HRP enzyme. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of **Cyclo(Pro-Thr)** in the sample; a higher concentration of **Cyclo(Pro-Thr)** in the sample leads to a weaker signal.^[7]

Cyclo(Pro-Thr) ELISA Experimental Workflow

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